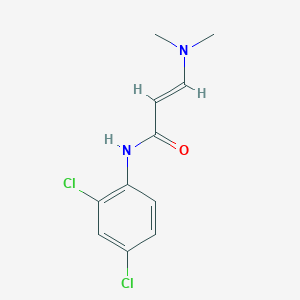
1-Ciclopentil-3-yodo-benceno
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-3-iodo-benzene consists of a benzene ring with an iodine atom at the 3rd position and a cyclopentyl group at the 1st position. For more detailed structural analysis, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used .Mecanismo De Acción
1-Cyclopentyl-3-iodo-benzene acts as a potent blocker of TRPC3 and TRPC6 channels, which are important for calcium signaling in cells. 1-Cyclopentyl-3-iodo-benzene binds to a specific site on the channel, blocking the flow of calcium ions through the channel. This leads to a decrease in intracellular calcium levels, which can have various physiological effects.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-iodo-benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. 1-Cyclopentyl-3-iodo-benzene has also been shown to have anti-inflammatory effects and to reduce the severity of inflammatory bowel disease in animal models. Additionally, 1-Cyclopentyl-3-iodo-benzene has been shown to improve insulin sensitivity and to reduce the risk of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopentyl-3-iodo-benzene has several advantages for use in lab experiments. It is a highly reactive compound that can be easily modified to produce a wide range of derivatives. 1-Cyclopentyl-3-iodo-benzene is also relatively stable and can be stored for extended periods of time. However, 1-Cyclopentyl-3-iodo-benzene has some limitations, including its low yield and the fact that it can be difficult to work with due to its high reactivity.
Direcciones Futuras
There are several future directions for research involving 1-Cyclopentyl-3-iodo-benzene. One potential area of research is the development of 1-Cyclopentyl-3-iodo-benzene derivatives with improved properties and higher yields. Another potential area of research is the study of the physiological effects of 1-Cyclopentyl-3-iodo-benzene in animal models and humans. Additionally, 1-Cyclopentyl-3-iodo-benzene could be used as a tool in drug discovery, as it has been shown to have potential therapeutic effects in various disease models. Overall, 1-Cyclopentyl-3-iodo-benzene has significant potential for use in various scientific research applications, and further research is needed to fully understand its properties and potential applications.
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han desarrollado un enfoque de electroreducción ecológico utilizando 1-Ciclopentil-3-yodo-benceno como un organo-mediador eficiente. Este método permite la deuterioarilación selectiva anti-Markovnikov de alquenos y yoduros de arilo utilizando D₂O como fuente de deuterio. El organo-mediador controla la quimioselectividad, evitando reacciones secundarias de deuteración competitiva del sustrato. Este protocolo proporciona alquilarenos mono-deuterados sin necesidad de catalizadores metálicos o reductores externos .
- Aplicación: Aunque no está directamente relacionado con el compuesto en sí, los investigadores pueden explorar el uso de this compound como solvente o evaluar su compatibilidad con solventes verdes como el éter metilciclopentílico (CPME), el 2-metil tetrahidrofurano (2-MeTHF), el carbonato de propileno, el 1,3-propanodiol o el lactato de etilo .
Deuterioarilación electroreductiva de alquenos
Aplicaciones de solventes verdes
Propiedades
IUPAC Name |
1-cyclopentyl-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13I/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGZKUTYUFZOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2420588.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate](/img/structure/B2420590.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2420591.png)



![(Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420596.png)
![3-(3-bromophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2420597.png)
![2-[(4,4-Difluorocyclohexyl)oxy]-3-fluoropyridine](/img/structure/B2420598.png)


